molecular formula C24H16O4 B4835685 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one CAS No. 242133-97-7

3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B4835685
CAS RN: 242133-97-7
M. Wt: 368.4 g/mol
InChI Key: UQGDPULPKZLEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one, also known as Furocoumarin, is a naturally occurring compound found in many plants. It is a member of the coumarin family, which is known for its diverse biological activities. Furocoumarin has been studied for its potential use in various scientific research applications, including cancer therapy, photodynamic therapy, and as a photosensitizer in the treatment of skin diseases. In

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is not fully understood, but it is believed to work through the inhibition of DNA synthesis and repair. 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can intercalate into DNA, causing DNA damage and preventing the replication of cancer cells. It can also generate reactive oxygen species when activated by light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit the growth and proliferation of cancer cells. 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of skin diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one in lab experiments is its selective cytotoxicity towards cancer cells, which reduces the risk of damaging healthy cells. Additionally, 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is activated by light, which allows for precise targeting of cancer cells. One limitation of using 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one in lab experiments is its potential toxicity to normal cells if not used correctly. Additionally, the use of light to activate 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can be challenging in certain experimental conditions.

Future Directions

There are several future directions for the use of 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one in scientific research. One potential direction is the development of new synthetic methods for 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one that are more efficient and cost-effective. Another direction is the exploration of 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one in combination with other therapies, such as chemotherapy and immunotherapy, may enhance its effectiveness in the treatment of cancer.

Scientific Research Applications

3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has been studied for its potential use in various scientific research applications, including cancer therapy, photodynamic therapy, and as a photosensitizer in the treatment of skin diseases. 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has been shown to have a selective cytotoxic effect on cancer cells and can induce apoptosis in cancer cells. It has also been used as a photosensitizer in photodynamic therapy, where it is activated by light to produce reactive oxygen species that can kill cancer cells. Additionally, 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has been studied for its potential use in the treatment of skin diseases, such as psoriasis and vitiligo.

properties

IUPAC Name

3-(4-methoxyphenyl)-5-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O4/c1-26-17-9-7-16(8-10-17)21-14-27-22-13-23-19(11-20(21)22)18(12-24(25)28-23)15-5-3-2-4-6-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGDPULPKZLEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

242133-97-7
Record name 242133-97-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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